molecular formula C5H8N2 B048361 3,5-Dimethylpyrazole CAS No. 67-51-6

3,5-Dimethylpyrazole

Cat. No.: B048361
CAS No.: 67-51-6
M. Wt: 96.13 g/mol
InChI Key: SDXAWLJRERMRKF-UHFFFAOYSA-N
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Description

3,5-Dimethylpyrazole is an organic compound with the molecular formula C5H8N2. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents. The compound is unsymmetrical, but its corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry. It appears as a white solid and dissolves well in polar organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethylpyrazole can be synthesized through the condensation of acetylacetone and hydrazine hydrate. The reaction typically occurs in ethanol or aqueous alkali. The reaction with hydrazine hydrate can sometimes be violent, so hydrazine sulfate in aqueous alkali is preferred . Another method involves the hydrolysis and decarboxylation of 1-carbamido- or 1-carboxamidine derivatives obtained by reacting semicarbazide or aminoguanidine with acetylacetone .

Industrial Production Methods: In industrial settings, this compound is synthesized using acetylacetone and hydrazine hydrate as starting materials, with acids such as glacial acetic acid, formic acid, propionic acid, or butyric acid as catalysts. The reaction is carried out in solvents like alcohol, water, or amines at temperatures ranging from 0°C to 120°C .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylpyrazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazoles and hydrogenated derivatives .

Comparison with Similar Compounds

    3-Methylpyrazole: Similar in structure but with only one methyl group.

    4-Methylpyrazole: Another isomer with a methyl group at the 4-position.

    1,2-Dimethylpyrazole: A different isomer with methyl groups at the 1 and 2 positions.

Uniqueness: 3,5-Dimethylpyrazole is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. Its ability to act as a nitrification inhibitor and its use in coordination chemistry set it apart from other pyrazole derivatives .

Properties

IUPAC Name

3,5-dimethyl-1H-pyrazole
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InChI

InChI=1S/C5H8N2/c1-4-3-5(2)7-6-4/h3H,1-2H3,(H,6,7)
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InChI Key

SDXAWLJRERMRKF-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=NN1)C
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Molecular Formula

C5H8N2
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DSSTOX Substance ID

DTXSID5058777
Record name 3,5-Dimethylpyrazole
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Molecular Weight

96.13 g/mol
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Physical Description

Pellets or Large Crystals, White crystalline solid; [Sigma-Aldrich MSDS]
Record name 1H-Pyrazole, 3,5-dimethyl-
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Vapor Pressure

0.14 [mmHg]
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CAS No.

67-51-6
Record name 3,5-Dimethylpyrazole
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Synthesis routes and methods

Procedure details

When an equivalent amount of 3,5-dimethylpyrazole is substituted for 1-ethoxycarbonyl-2H-indazolin-3-one and 2-bromochloroethane is substituted for 1,2-dibromoethane in the procedure of Example 19 using tetrahydrofuran as solvent, 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl chloride is isolated after column chromatography (3,5-dimethylpyrazole, Aldrich, 24%, C).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 3,5-Dimethylpyrazole is C5H8N2. Its molecular weight is 96.13 g/mol.

ANone: this compound has been characterized using a variety of spectroscopic techniques, including:

  • IR Spectroscopy: [, , , , , , , ] IR spectroscopy reveals key functional groups, particularly N-H stretching vibrations and ring vibrations.
  • NMR Spectroscopy (1H, 13C, and 119Sn): [, , , , , , , , , ] NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, including chemical shifts and coupling constants.
  • Mass Spectrometry: [, ] Mass spectrometry helps determine the molecular weight and fragmentation patterns, aiding in structural elucidation.

ANone: this compound demonstrates stability under a range of conditions. For instance:

  • Thermal Stability: It can be subjected to refluxing temperatures in solvents like toluene without significant decomposition. []
  • Chemical Stability: It exhibits resilience in both acidic and basic media, undergoing specific reactions like N-alkylation or elimination-addition depending on the conditions. [, ]

ANone: The compound's stability makes it a valuable building block in organic synthesis and coordination chemistry:

  • Organic Synthesis: It acts as a precursor for synthesizing various derivatives, such as ethyl α-cyanocinnamates. []
  • Coordination Chemistry: Its stable coordination with various metals like zirconium, hafnium, and copper enables the creation of diverse metal complexes with distinct structural and electronic properties. [, , , , , ]

ANone: While not directly acting as a catalyst, this compound is a key component in creating catalytic materials:

  • Metal Complexes: It serves as a ligand in metal complexes that potentially possess catalytic properties. For example, rhenium(I) tricarbonyl complexes with bis(pyrazole)-tetrathiafulvalene ligands have been explored for their redox and potential catalytic properties. []

ANone: Structural variations significantly impact the compound's behavior:

  • N-Substitution: Introducing substituents on the nitrogen atoms alters its coordination properties, influencing the geometry and stability of resulting metal complexes. [, , , ] For instance, N-salicylideneglycinato copper(II) complexes with this compound show variations in geometry and Cu-N bond lengths depending on the position of the pyrazole ligand. []
  • Ring Substitution: Replacing methyl groups with other substituents like tert-butyl or phenyl groups can affect the steric hindrance around the coordinating nitrogen atoms, ultimately influencing the stability and reactivity of the resulting metal complexes. []

A: Studies in rats indicate that this compound is well-absorbed after oral administration and extensively metabolized, primarily in the liver. [] Major metabolites include 5-methylpyrazole-3-carboxylic acid and conjugated 4-hydroxy-3,5-dimethylpyrazole, both excreted in urine. []

ANone: Research suggests potential for this compound and its derivatives in various areas:

  • Hypoglycemic Activity: this compound demonstrated significantly higher hypoglycemic potency compared to tolbutamide in rat models. [, ]
  • Fungicidal Activity: Organotin complexes incorporating this compound exhibited potent antifungal activity against various plant pathogens. []

ANone: While specific toxicity data for this compound might be limited, it's crucial to acknowledge its structural similarity to pyrazole compounds, some of which are known to exhibit toxicity:

    ANone: Researchers utilize various analytical techniques to characterize and quantify this compound and its derivatives:

    • Chromatographic Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography): [, ] These techniques are valuable for separating and identifying different compounds within a mixture, often coupled with mass spectrometry for precise identification.
    • X-ray Diffraction Crystallography: [, , , , , ] This method provides detailed insights into the three-dimensional structures of this compound-containing compounds, particularly metal complexes.

    ANone: The choice of alternatives depends on the specific application:

    • Nitrification Inhibition: Dicyandiamide (DCD) is a well-established nitrification inhibitor in agriculture. While this compound shows promise, more research is needed to fully assess its efficacy and environmental impact compared to DCD. []

    ANone: Research on this compound has progressed through several significant milestones:

    • Early Investigations: Early work focused on its synthesis, reactivity, and coordination chemistry, laying the foundation for further exploration. []
    • Biological Activity Discovery: The discovery of its hypoglycemic activity in the 1960s sparked interest in its potential therapeutic applications. [, ]

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